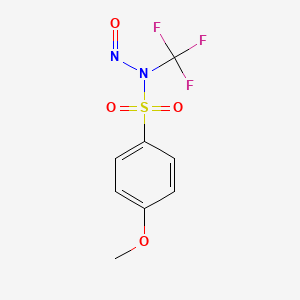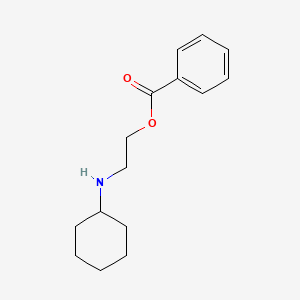
2-(Cyclohexylamino)ethyl benzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Cyclohexylamino)ethyl benzoate is an organic compound that belongs to the class of esters. Esters are characterized by their pleasant odors and are often found in natural products such as fruits and flowers. This compound is synthesized by the esterification of benzoic acid with 2-(cyclohexylamino)ethanol. It is used in various scientific research applications due to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Cyclohexylamino)ethyl benzoate typically involves the esterification of benzoic acid with 2-(cyclohexylamino)ethanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester. The reaction mixture is then cooled, and the product is purified by recrystallization or distillation .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for better control of reaction conditions and higher yields. The use of high-purity starting materials and optimized reaction conditions ensures the production of high-quality this compound .
Analyse Chemischer Reaktionen
Types of Reactions
2-(Cyclohexylamino)ethyl benzoate undergoes various chemical reactions, including:
Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The benzylic position of the compound can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Hydrolysis: Acid or base catalysts such as hydrochloric acid or sodium hydroxide.
Reduction: Reducing agents like lithium aluminum hydride.
Substitution: Nucleophiles such as halides or amines.
Major Products Formed
Hydrolysis: Benzoic acid and 2-(cyclohexylamino)ethanol.
Reduction: Corresponding alcohol.
Substitution: Substituted benzoate derivatives.
Wissenschaftliche Forschungsanwendungen
2-(Cyclohexylamino)ethyl benzoate is used in various scientific research applications, including:
Chemistry: As a reagent in organic synthesis and as a precursor for the synthesis of other compounds.
Biology: In studies involving enzyme inhibition and protein interactions.
Medicine: As a potential local anesthetic due to its structural similarity to other anesthetics.
Industry: In the production of fragrances and flavoring agents.
Wirkmechanismus
The mechanism of action of 2-(Cyclohexylamino)ethyl benzoate involves its interaction with specific molecular targets. For example, it can inhibit sodium channels in neuronal cell membranes, leading to a block in nerve conduction. This mechanism is similar to that of other local anesthetics, where the compound binds to the inner portion of the sodium channel, preventing the influx of sodium ions and thus inhibiting action potential generation .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Ethyl benzoate
- Methyl benzoate
- Isopropyl benzoate
Uniqueness
2-(Cyclohexylamino)ethyl benzoate is unique due to the presence of the cyclohexylamino group, which imparts distinct chemical and biological properties. This group enhances the compound’s lipophilicity and its ability to interact with biological membranes, making it a valuable compound in medicinal chemistry .
Eigenschaften
CAS-Nummer |
84977-55-9 |
|---|---|
Molekularformel |
C15H21NO2 |
Molekulargewicht |
247.33 g/mol |
IUPAC-Name |
2-(cyclohexylamino)ethyl benzoate |
InChI |
InChI=1S/C15H21NO2/c17-15(13-7-3-1-4-8-13)18-12-11-16-14-9-5-2-6-10-14/h1,3-4,7-8,14,16H,2,5-6,9-12H2 |
InChI-Schlüssel |
RGVPNCLDGNOWQF-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCC(CC1)NCCOC(=O)C2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3,6-Bis[2-(diethylamino)ethoxy]acridine-4,5-diamine](/img/structure/B14414178.png)
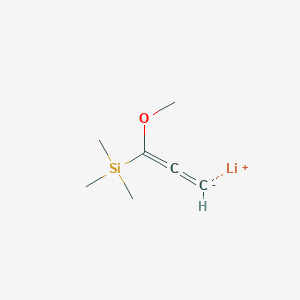


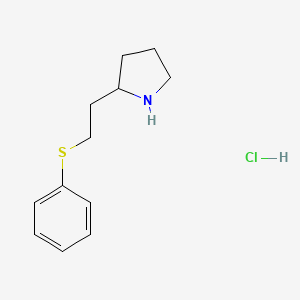
![3-[2-(1-Ethoxyethoxy)ethoxy]prop-1-yne](/img/structure/B14414215.png)
![Methyl 1-[3,3-di(benzenesulfonyl)butyl]-2-oxocyclopentane-1-carboxylate](/img/structure/B14414221.png)
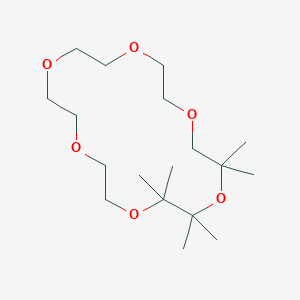
![(2R)-2-{4-[(6-Chloroquinolin-2-yl)oxy]phenoxy}propanoic acid](/img/structure/B14414225.png)
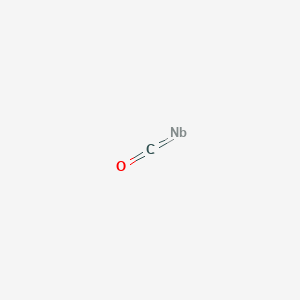

![Ethyl 6-(benzenesulfonyl)-8-propyl-7-azabicyclo[2.2.2]oct-2-ene-7-carboxylate](/img/structure/B14414234.png)
